2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Overview
Description
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group, a pyridine ring, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylphenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Coupling with pyridine derivative: The sulfonamide intermediate is then coupled with a pyridine derivative, such as 4-pyridylmethylamine, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Final acetylation step: The final step involves the acetylation of the coupled product using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This step is crucial for introducing the acetamide functionality into the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, reduce costs, and ensure scalability. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated reactors can be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamide derivatives
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The unique structural features of this compound make it suitable for use in the design of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.
Industrial Processes: It can be used as a precursor or intermediate in the synthesis of other complex organic molecules, which are valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby acting as an antimicrobial agent by inhibiting folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
- 2-(4-NITROPHENYL)-N-(PROP-2-YN-1-YL)ACETAMIDE
- 4-METHOXY-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
Compared to similar compounds, 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and pyridine moieties enhances its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-3-5-19(6-4-17)25(16-22(26)24-15-18-11-13-23-14-12-18)30(27,28)21-9-7-20(29-2)8-10-21/h3-14H,15-16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJGPAMDDVHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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